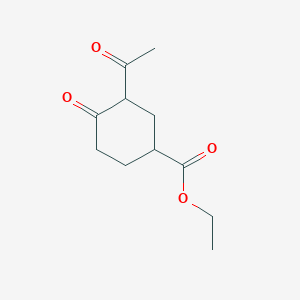

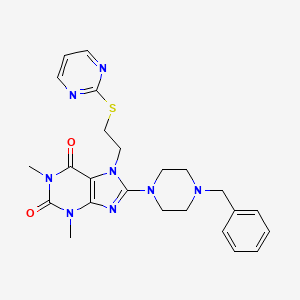

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)cinnamamide, also known as HET0016, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Applications De Recherche Scientifique

Photo-responsive Polymers

N,N-Bis(2-hydroxyethyl) cinnamamide (BHECA) demonstrates potential as a functional monomer for the synthesis of novel photo-responsive polymers. BHECA undergoes reversible [2+2] cycloaddition under specific ultraviolet irradiation, showcasing its utility in the development of light-responsive materials (Jin, Sun, & Wu, 2011).

Therapeutic Potential in Nervous System Disorders

Cinnamamide derivatives have shown therapeutic potential in animal models of central and peripheral nervous system disorders. These derivatives have exhibited a wide range of activities, including anticonvulsant, antidepressant, neuroprotective, analgesic, anti-inflammatory, muscle relaxant, and sedative properties. Their molecular mechanisms of action involve interactions with various molecular targets such as GABAA receptors, NMDA receptors, and others, indicating their potential for pharmaceutical development (Gunia-Krzyżak et al., 2015).

Anticonvulsant and Antidepressant Activities

Some N-(2-hydroxyethyl) cinnamamide derivatives have been synthesized and evaluated for their anticonvulsant and antidepressant activities. These compounds, given orally, significantly reduced immobility time in forced swimming test (FST) and tail suspension test (TST) in mice, highlighting their potential as antidepressant agents (Deng, Wu, Wei, & Quan, 2011).

α-Glucosidase Inhibitory Activities

Research on cinnamamide derivatives has also explored their potential in addressing diabetes through the inhibition of α-glucosidase. Modifying cinnamic acid with an amide group altered α-glucosidase inhibitory activity, with some derivatives showing potent inhibitory effects. This suggests a promising avenue for the development of new antidiabetic therapies (Ernawati, Mun’im, Hanafi, & Yanuar, 2020).

Anticancer and Antifungal Activities

Cinnamamide derivatives have been investigated for their anticancer and antifungal properties. Certain derivatives have demonstrated inhibitory activities against various cancer cell lines, including P388 leukemia cells, and against fungal pathogens, indicating their potential for the development of new anticancer and antifungal agents (Ernawati et al., 2014).

Propriétés

IUPAC Name |

(E)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2S/c1-14(17,11-18-2)10-15-13(16)9-8-12-6-4-3-5-7-12/h3-9,17H,10-11H2,1-2H3,(H,15,16)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRPXTURXVMFLG-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C=CC1=CC=CC=C1)(CSC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CNC(=O)/C=C/C1=CC=CC=C1)(CSC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-bromophenyl)-2-(furan-2-yl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588381.png)

![Ethyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]-carbonyl}thiophene-3-carboxylate](/img/structure/B2588385.png)

![N-(4-bromobenzyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2588388.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2588390.png)

![N-[(3-methoxyphenyl)methoxy]thian-4-imine](/img/structure/B2588396.png)

![4-butoxy-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2588398.png)